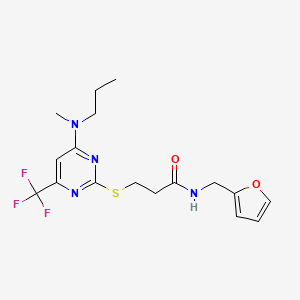
SU11657
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)
Wissenschaftliche Forschungsanwendungen
Radiosensitization in Meningioma Cells
SU11657, a multi-receptor tyrosine kinase inhibitor, enhances the radiosensitivity of human meningioma cells. This has been observed in both atypical and benign meningioma cells, as well as in human umbilical vein endothelial cells (HUVEC). This compound in combination with irradiation reduces cell proliferation in a dose-dependent manner and increases radiosensitivity, particularly more pronounced in atypical meningioma cells compared to benign ones (Milker-Zabel et al., 2008).
Effectiveness in Trimodal Cancer Treatment
This compound is part of a trimodal cancer treatment strategy, combining antiangiogenesis, chemotherapy, and radiotherapy. This combination has shown superior effects in human tumor cells and endothelial cells, including reduced cell proliferation, migration, clonogenic survival, and apoptosis. The compound also attenuates radiation and chemotherapy-induced endothelial cell Akt phosphorylation, contributing to reduced tumor cell proliferation and vessel count, ultimately leading to a significant tumor growth delay without increasing apparent toxicity (Huber et al., 2005).
Remission of TEL-PDGFRB-Induced Myeloproliferative Disease in Mice
This compound has shown therapeutic potential in the remission of TEL-PDGFRB-induced myeloproliferative disease in mice. It inhibits TEL/PDGFbetaR kinase activity at nanomolar concentrations and suppresses myeloproliferation, significantly prolonging survival in mice treated prior to disease development as well as in those with large tumor burdens (Cain et al., 2004).
Inhibition of Tumor Growth and Angiogenesis in Neuroblastomas
This compound, by targeting PDGF receptors, VEGF receptors, c-KIT, and FMS-related tyrosine kinase 3, inhibits tumor growth and angiogenesis in experimental neuroblastomas in mice. The drug results in significant growth inhibition of various human neuroblastoma xenografts and is well tolerated. It also reduces tumor angiogenesis significantly (Bäckman & Christofferson, 2005).
Sensitivity in Pediatric Acute Myeloid Leukemia
Pediatric acute myeloid leukemia (AML) samples, especially those with FLT3 or KIT mutations, are more sensitive to this compound than wild-type FLT3 and KIT samples. This suggests the potential for clinical evaluation of this compound or similar agents combined with chemotherapy in pediatric AML (Goemans et al., 2010).
Enhanced Survival in Leukemic Mice with FLT3 Inhibition
This compound, when combined with chemotherapy, enhances survival in leukemic mice. This is evident in models of acute promyelocytic leukemia (APL) with activated FLT3, where the combination therapy increases median survival significantly compared to controls, suggesting that targeted therapeutics can overcome resistance to traditional chemotherapies in AML (Lee, Ševčíková, & Kogan, 2007).
Phase I Study in Dogs with Spontaneous Malignancies
In a Phase I trial, SU11654 (similar to this compound) showed activity against a variety of spontaneous malignancies in dogs. This includes measurable objective responses in a variety of cancers, indicating that oral administration of kinase inhibitors can exhibit significant antineoplastic activity (London et al., 2003).
Eigenschaften
IUPAC-Name |
NONE |
|---|---|
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SU11657; SU11657; SU11657. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



